molecular formula C16H11NO4 B049090 马兜铃内酰胺 AIIIa CAS No. 97399-91-2

马兜铃内酰胺 AIIIa

货号 B049090
CAS 编号: 97399-91-2
分子量: 281.26 g/mol
InChI 键: PFXGXKFPTAJYHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aristolactam AIIIa is a naturally occurring compound that belongs to the aristolactam group of chemicals. These compounds are known for their unique phenanthrene chromophore, a structure that contributes to their diverse biological activities and chemical properties (Kumar et al., 2003). Aristolactam AIIIa, in particular, has been isolated from various plant sources, including Fissistigma balansae and Fissistigma oldhamii, alongside other aristolactams and dioxoaporphines, highlighting its natural prevalence and the interest in its chemical and biological properties (Chia et al., 2000).

Synthesis Analysis

The synthesis of aristolactam AIIIa and related compounds involves complex chemical processes that aim to replicate the natural product's structure and functionalities. The stereochemical aspects of these syntheses are crucial for retaining the biological activity of the synthesized compounds. A noteworthy approach in the synthesis of aristolactams involves the use of Suzuki-Miyaura coupling/aldol condensation cascade reactions, demonstrating the intricate steps required to construct the phenanthrene core and the lactam functionality characteristic of aristolactams (Kim et al., 2008).

Molecular Structure Analysis

The molecular structure of aristolactam AIIIa is characterized by its phenanthrene chromophore, which is essential for the compound's chemical and biological properties. Advanced spectroscopic techniques, such as NMR, are utilized to elucidate the structure of aristolactam AIIIa and other aristolactams, providing insights into their structural configuration and the relationship between structure and activity (Pacheco et al., 2012).

科学研究应用

1. Inhibition of Polo-like Kinase 1 (Plk1) in Cancer Research

  • Application Summary: Aristolactam AIIIa has been identified as a new type of Plk1 inhibitor, targeting the Polo Box domain (PBD) of Plk1, which is a promising anti-cancer drug target . It has been found to potently inhibit cancer cell proliferation .
  • Methods of Application: Surface plasmon resonance (SPR) technology-based assay and enzymatic inhibition assay were used to screen Plk1 inhibitors. Further identification of the potent Plk1 inhibitor was done using Sulphorhodamine B (SRB)-based assay, flow cytometry, confocal microscopy, and Western blotting .
  • Results: Aristolactam AIIIa could block the proliferations of HeLa, A549, HGC, and the HCT-8/V cells (clinical Navelbine-resistant cancer cell), induce mitotic arrest of HeLa cells at G2/M phase with spindle abnormalities, and promote apoptosis in HeLa cells .

2. Inhibition of Cyclin-Dependent Kinases (CDKs) in Cell Cycle Research

  • Application Summary: Aristolactam AIIIa has been found to be a potent inhibitor of various kinases such as CDK2, CDK4, and Aurora 2 kinase .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: Aristolactam AIIIa strongly inhibited CDK2, CDK4, and Aurora 2 kinase, with IC50 values of 0.14, 1.42, and 2.14 μM, respectively .

3. Comparative Chemical Profiling in Fissistigma oldhamii

  • Application Summary: Aristolactam AIIIa is one of the compounds found in different parts of Fissistigma oldhamii, a plant used in traditional medicine . The distribution of Aristolactam AIIIa and other compounds in the plant was studied to understand its potential medicinal properties .
  • Methods of Application: Ultra-High-Performance Liquid Chromatography coupled with Hybrid Quadrupole Orbitrap Mass Spectrometry (UPLC-Q-Exactive Orbitrap MS) was used for qualitative and semi-quantitative analysis of the constituents in roots, stems, leaves, fruits and insect galls .
  • Results: Six toxic aristolactams, including Aristolactam AIIIa, were detected in the experiment. The relative contents of these compounds in the above-ground stems were much higher than in the roots .

安全和危害

Aristolactam AIIIa should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It should be used only in well-ventilated areas, and all sources of ignition should be removed .

未来方向

Aristolactam AIIIa has been identified as a promising lead compound for further developing anti-tumor drugs . Its potential anti-tumor mechanism is expected to shed light on future research . It has been found to strongly inhibit the activity of protein kinases DYRK1A and CDK1/Cyclin B , suggesting its potential use in the treatment of diseases related to these kinases.

属性

IUPAC Name

4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXGXKFPTAJYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolactam AIIIa

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aristolactam AIIIa
Reactant of Route 2
Aristolactam AIIIa
Reactant of Route 3
Aristolactam AIIIa
Reactant of Route 4
Aristolactam AIIIa
Reactant of Route 5
Aristolactam AIIIa
Reactant of Route 6
Aristolactam AIIIa

Citations

For This Compound
60
Citations
LI Li, X Wang, J Chen, H Ding, Y Zhang, T Hu… - Acta Pharmacologica …, 2009 - nature.com
… Aristolactam AIIIa was identified as a new type of Plk1 inhibitors, targeting the Polo Box domain (PBD) which is another efficient tactic for exploring Plk1 inhibitors. Further studies …
Number of citations: 31 www.nature.com
YC Chia, FR Chang, CM Teng… - Journal of natural products, 2000 - ACS Publications
Investigation of extracts of Fissistigma balansae and Fissistigma oldhamii resulted in the isolation of 11 aristolactams stigmalactam (1), piperolactam A (2), piperolactam C (3), …
Number of citations: 128 pubs.acs.org
G Marti, V Eparvier, B Morleo, JL Ven, C Apel, B Bodo… - Molecules, 2013 - mdpi.com
… In our study, aristolactam AIIIA (4) was found to be the most potent compound of the series. This … Furthermore, aristolactam AIIIA (4) was identified as a new ligand targeting the polo-box …
Number of citations: 31 www.mdpi.com
LS Shi, PC Kuo, YL Tsai, AG Damu, TS Wu - Bioorganic & medicinal …, 2004 - Elsevier
… Two new aristolactams, aristolactam E (1) and aristolactam-AIIIa… Two new aristolactams, aristolactam E (1) and aristolactam-AIIIa-… the structure 2 for aristolactam-AIIIa-6-O-β-d-glucoside. …
Number of citations: 58 www.sciencedirect.com
LH Truong, NH Cuong, TH Dang… - Journal of Asian …, 2021 - Taylor & Francis
… Among the isolated compounds, aristolochiaside (1), aristolactam AIIIa (2) and N-trans-sinapoyltyramine (10) exhibited strong and selective cytotoxicity on the HeLa human cancer cell …
Number of citations: 8 www.tandfonline.com
VR Hegde, S Borges, M Patel, PR Das, B Wu… - Bioorganic & Medicinal …, 2010 - Elsevier
… , closely related to this structure—aristolactam AIIIa 9 or doryflavine 10 based on the position of –OMe at 3 or 4. Aristolactam AIIIa was isolated from the plant Aristolochia argentina 11 …
Number of citations: 25 www.sciencedirect.com
J Liu, Y Liu, Y Wu, Z Dai, S Ma - Journal of Analytical …, 2020 - downloads.hindawi.com
… 9 AA analogues (Figure 1) including aristolochic acid I, aristolochic acid II, aristolochic acid IIIa, aristolochic acid IVa, 7hydroxy aristolochic acid I, aristolactam I, aristolactam AIIIa, …
Number of citations: 7 downloads.hindawi.com
SH Zhong, YH Fu, XM Zhou, XP Song… - Zhongguo Zhong yao za …, 2016 - europepmc.org
14 alkaloids were obtained from stems and leaves of Fissistigma oldhamii, by silica gel, ODS, Sephadex LH-20 column chromatographies, and semi-preparative HPLC. Using …
Number of citations: 4 europepmc.org
MC Reddy, A Dey, M Jeganmohan… - New Journal of Chemistry, 2023 - pubs.rsc.org
… BII 44, aristolactam AIIIa 45, and velutinam 46 were isolated from the ethyl acetate extracts of Oxandra asbeckii and Goniothalamus dumontetii (Fig. 9). Interestingly aristolactam AIIIa 45 …
Number of citations: 4 pubs.rsc.org
HZ Zhang, S Kasibhatla, Y Wang, J Herich, J Guastella… - Bioorganic & Medicinal …, 2004
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。